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Compound of Interest

Compound Name: Ulifloxacin

Cat. No.: B1683389 Get Quote

This technical guide provides a comprehensive structural analysis of the Ulifloxacin molecule, intended for researchers, scientists, and drug

development professionals. Ulifloxacin is a potent fluoroquinolone antibiotic and the active metabolite of the prodrug Prulifloxacin. This document

details its chemical properties, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties
Ulifloxacin, with the IUPAC name 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid, is a synthetic antibiot

Its core structure consists of a fused quinolone ring system, which is characteristic of the fluoroquinolone class of antibiotics. Key structural features

include a fluorine atom at the C6 position, a piperazine moiety at the C7 position, and a unique thiazeto[3,2-a]quinoline tricyclic system.

Table 1: Physicochemical Properties of Ulifloxacin

Property Value Reference

IUPAC Name
6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1]

[2]thiazeto[3,2-a]quinoline-3-carboxylic acid
[3]

Chemical Formula C₁₆H₁₆FN₃O₃S [3]

Molecular Weight 349.38 g/mol [4]

CAS Number 112984-60-8 [3]

Appearance Solid

Solubility Sparingly soluble in DMSO

Exact Mass 349.0896 Da [4]

Spectroscopic and Crystallographic Data
Detailed experimental spectroscopic and crystallographic data for Ulifloxacin are not widely available in the public domain. The following sections pro

general characteristics expected for fluoroquinolones and data for structurally similar compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for Ulifloxacin are not publicly available. However, the spectra would be expected to show characteristic signals for the

aromatic protons of the quinolone ring, the methyl group, the piperazine ring protons, and the protons of the thiazetoquinoline core.

Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for Ulifloxacin is not publicly available. For a closely related fluoroquinolone, ciprofloxacin, characteristic IR absorpt

bands are observed for the C=O stretching of the carboxylic acid (around 1707 cm⁻¹), C=O stretching of the ketone (around 1616 cm⁻¹), and C-F

stretching (around 1035 cm⁻¹).[5][6]

Mass Spectrometry (MS)
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The mass spectrum of Ulifloxacin would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of fluoroquinolo

is well-characterized and typically involves the loss of water, carbon dioxide, and fragmentation of the piperazine ring.[7][8]

Table 2: Predicted Mass Spectrometry Data for Ulifloxacin

Ion m/z Description

[M+H]⁺ 350.0971 Protonated molecule

[M+H-H₂O]⁺ 332.0865 Loss of a water molecule

[M+H-CO₂]⁺ 306.1022 Loss of carbon dioxide

[M+H-H₂O-CO₂]⁺ 288.0917 Subsequent loss of water and carbon dioxide

X-ray Crystallography
A definitive crystal structure for Ulifloxacin is not available in open-access crystallographic databases. The crystal structure of a related compound, 1

ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported with a monoclinic crystal system and space

group P 1 21/n 1.[5]

Mechanism of Action
Ulifloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV

These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA

complex, Ulifloxacin introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.
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Caption: Mechanism of action of Ulifloxacin.

Synthesis Pathway
Ulifloxacin is the active metabolite of the prodrug Prulifloxacin. In vivo, Prulifloxacin is hydrolyzed to Ulifloxacin. A general synthetic route to obtai

Ulifloxacin involves the reaction of an anhydride of 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in

dimethyl sulfoxide.

6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro
-quinoline-3-carboxylic acid anhydride

Reaction in DMSO
 at 110°C

Piperazine

Aqueous NaOH
Hydrolysis Ulifloxacin
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Caption: General synthesis pathway for Ulifloxacin.
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Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A validated RP-HPLC method for the estimation of the prodrug Prulifloxacin can be adapted for Ulifloxacin.[2][9][10][11][12]

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

Mobile Phase: A mixture of phosphate buffer and acetonitrile. For Prulifloxacin, a 60:40 (v/v) mixture of 10 mM phosphate buffer (pH 3.0 with

triethylamine) and acetonitrile is used.[2] For Ulifloxacin, a ratio of 150:850 (v/v) of phosphate buffer (pH 7.4 with triethylamine) and acetonitrile ha

been reported for the prodrug.[9]

Flow Rate: 1.0 mL/min.[2][9]

Detection: UV detector at 275 nm or 282 nm.[2][9]

Injection Volume: 20 µL.[2][9]

Run Time: 10 minutes.[2][9]

Table 3: HPLC Method Validation Parameters for Prulifloxacin

Parameter Result Reference

Linearity Range 2-12 µg/mL [2]

Correlation Coefficient (r) > 0.999 [2]

Limit of Detection (LOD) 0.01446 µg/mL [2]

Limit of Quantitation (LOQ) Not specified [2]

Retention Time 6.83 min [2]

digraph "HPLC_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2];

SamplePrep [label="Sample Preparation\n(Dissolution in Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF

Injection [label="Injection (20 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Separation [label="HPLC Separation\n(C18 Column, Isocratic Elution)", fillcolor="#FBBC05", fontcolor="#202124

Detection [label="UV Detection\n(275-282 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"

SamplePrep -> Injection [arrowhead=vee, color="#5F6368"];

Injection -> Separation [arrowhead=vee, color="#5F6368"];

Separation -> Detection [arrowhead=vee, color="#5F6368"];

Detection -> Analysis [arrowhead=vee, color="#5F6368"];

}

Caption: General workflow for HPLC analysis.

Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.
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Materials: 96-well microtiter plates, bacterial culture (e.g., Escherichia coli), appropriate broth medium (e.g., Mueller-Hinton Broth), Ulifloxacin stoc

solution.

Procedure:

Prepare serial two-fold dilutions of Ulifloxacin in the broth medium in the wells of a microtiter plate.

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

Incubate the plate at 37°C for 18-24 hours.

The MIC is the lowest concentration of Ulifloxacin that completely inhibits visible bacterial growth.

Table 4: MIC of Ulifloxacin against Escherichia coli

Parameter Value Reference

Geometric Mean MIC Lower than levofloxacin [1][13]

MIC₉₀ More potent than ciprofloxacin and levofloxacin [13][14]

This guide provides a foundational understanding of the structural and functional aspects of Ulifloxacin. Further research is warranted to elucidate th

complete spectroscopic and crystallographic profile of this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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